molecular formula C18H15FN2O4 B12166527 2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B12166527
M. Wt: 342.3 g/mol
InChI Key: JCPHBSBXPBYVQO-UHFFFAOYSA-N
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Description

This compound is a kojic acid derivative synthesized by modifying the core structure of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) through the introduction of a 4-fluorophenyl group and a pyridin-2-ylamino moiety. The compound retains the 3-hydroxy and 6-hydroxymethyl substituents of kojic acid, which are critical for metal chelation and antioxidant activity. It was synthesized via a Mannich reaction, yielding 76% as a white crystalline powder with a melting point of 202–204°C . Analytical data (IR, $^1$H NMR, $^{13}$C NMR) confirm the structure, with key signals including a carbonyl peak at δ 174.3 ppm ($^{13}$C NMR) and aromatic protons in the δ 7.4–7.6 ppm range ($^1$H NMR) .

Properties

Molecular Formula

C18H15FN2O4

Molecular Weight

342.3 g/mol

IUPAC Name

2-[(4-fluorophenyl)-(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C18H15FN2O4/c19-12-6-4-11(5-7-12)16(21-15-3-1-2-8-20-15)18-17(24)14(23)9-13(10-22)25-18/h1-9,16,22,24H,10H2,(H,20,21)

InChI Key

JCPHBSBXPBYVQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(C2=CC=C(C=C2)F)C3=C(C(=O)C=C(O3)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyranone core, followed by the introduction of the fluorophenyl and pyridinylamino groups through nucleophilic substitution reactions. The hydroxymethyl group is then introduced via a hydroxymethylation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Purification steps such as recrystallization or chromatography are also crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The pyranone ring can be reduced to form a dihydropyranone derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of carboxylated derivatives.

    Reduction: Formation of dihydropyranone derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the pyridinylamino group can participate in hydrogen bonding and other interactions. The hydroxymethyl group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of kojic acid derivatives substituted with aryl and pyridinylamino groups. Key structural variations among analogs include substituents on the phenyl ring (e.g., halogen, nitro, methoxy) and their positions (ortho, meta, para). These modifications significantly influence physicochemical properties and biological activity.

Structural and Physicochemical Differences

The table below compares the target compound with its closest analogs:

Compound Name (Substituent) Yield (%) Melting Point (°C) IC₅₀ (Tyrosinase Inhibition) Mode of Inhibition Key Structural Features
Target Compound (4-Fluorophenyl) 76 202–204 Not reported Not studied 4-Fluorophenyl, pyridin-2-ylamino
4h (3-Nitrophenyl) 89 212–214 Lowest IC₅₀ in series Uncompetitive 3-Nitrophenyl enhances π-π stacking
4i (4-Methoxy-3-nitrophenyl) 89 216–218 Moderate Not studied Electron-withdrawing nitro and donating methoxy
4g (3-Bromophenyl) 72 200–202 Moderate Not studied Bulky bromo group increases steric hindrance
4c (3-Fluorophenyl) 76 202–204 Not reported Not studied 3-Fluorophenyl may reduce binding affinity

Comparison with Guaiazulene Derivatives

Compounds such as 3g–3j () replace the phenyl group with guaiazulene (a bicyclic sesquiterpene). These derivatives exhibit distinct properties:

  • Higher Molecular Weight : E.g., 3g (C₃₀H₃₂O₆) vs. the target compound (C₁₈H₁₆FN₂O₄).
  • Melting Points : 212–237°C, higher than fluorophenyl derivatives (200–218°C), due to extended conjugation and rigidity .
  • Activity: Not evaluated for tyrosinase inhibition but explored for antioxidant and anti-inflammatory applications .

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 3-nitrophenyl group in 4h optimizes tyrosinase inhibition, while para-fluorine (target compound) may offer metabolic stability but requires further evaluation .
  • Synthetic Feasibility : High yields (76–89%) for fluorophenyl derivatives suggest scalable synthesis .
  • Uncompetitive Inhibition : A rare mechanism among tyrosinase inhibitors, 4h’s mode of action could reduce off-target effects .

Biological Activity

The compound 2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of the compound is C16H16FN2O4C_{16}H_{16}FN_{2}O_{4}. Its structure features a pyranone ring, which is critical for its biological activity. The presence of the fluorophenyl and pyridinyl groups contributes to its interaction with biological targets.

PropertyValue
Molecular Weight316.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown promise against certain bacterial strains, potentially offering a new avenue for antibiotic development.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Receptors : The compound may bind to specific G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell growth and survival.
  • Inhibition of Kinases : It may inhibit kinases that are crucial in cancer progression, thereby slowing down tumor growth.
  • Modulation of Gene Expression : The compound could affect the transcriptional activity of genes involved in inflammation and cancer.

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that the compound can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins .
  • Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at low concentrations, suggesting potential as a new antimicrobial agent .

Comparative Studies

A comparative analysis of similar compounds reveals that modifications in the fluorophenyl and pyridinyl groups significantly affect biological activity:

CompoundAntitumor ActivityAntimicrobial Activity
2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-oneHighModerate
2-[(4-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-oneModerateHigh

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